N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-12-23-17(11-27-12)15-7-2-3-8-16(15)24-18(25)10-26-14-6-4-5-13(9-14)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAYOCDUAQBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Thiazole Derivatives with Varied Acetamide Substituents
Compounds in (e.g., 2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide ) share the thiazole-acetamide framework but differ in substituents. Key comparisons include:
- The hydroxyl-piperidine group in these analogs may enhance hydrogen bonding compared to the trifluoromethylphenoxy group in the target compound .
- Biological Relevance : Piperidine-substituted thiazoles in are associated with CNS activity, suggesting the target compound’s thiazole-phenyl core could similarly influence neuropharmacological profiles.
Thiazole-Benzimidazole Hybrids ()
Compounds like 9c () incorporate benzimidazole and triazole moieties instead of a simple phenyl group. These hybrids exhibit:
- Docking Studies : Analogs in show binding to enzymatic active sites (e.g., α-glucosidase), suggesting the target compound’s thiazole-phenyl group could similarly engage in π-π stacking or hydrophobic interactions .
Analogs of the Trifluoromethylphenoxy-Acetamide Motif
Trifluoromethylphenyl Acetamides ( and )
- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (): Retains the trifluoromethylphenyl group but replaces the phenoxy linkage with a piperazine ring. This substitution increases basicity and may enhance blood-brain barrier penetration, as seen in its anticonvulsant activity .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-trifluoromethylphenyl)acetamide (): Features a benzothiazole instead of thiazole and a phenylacetamide group. The dual trifluoromethyl groups amplify lipophilicity, but the benzothiazole’s larger aromatic system may reduce solubility compared to the target compound .
Phenoxy-Acetamide Derivatives ( and )
- 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (): Shares the phenoxy-acetamide motif but substitutes the trifluoromethyl group with trifluoromethoxy and adds a ureido-thiazole. The trifluoromethoxy group offers similar electron-withdrawing effects but may increase metabolic resistance due to the ether linkage .
- 2-(3-(Difluoromethoxy)phenoxy)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide (): Demonstrates how halogenated phenoxy groups (e.g., difluoromethoxy vs. trifluoromethyl) modulate electronic properties.
Table 1: Key Properties of Selected Analogs
*Calculated based on molecular formula.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a thiazole ring, a phenyl group, and a trifluoromethyl group, contributing to its unique biological properties.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds range from 1.61 µg/mL to 23.30 mM, suggesting significant potency in inhibiting cell proliferation .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | HT29 | <10 |
Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with key proteins such as Bcl-2 . Molecular dynamics simulations reveal hydrophobic interactions as a primary mechanism for binding to target proteins.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported enhanced antibacterial activity due to specific substitutions on the phenyl ring .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <50 µg/mL |
| S. aureus | <25 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers investigated the anticancer efficacy of thiazole derivatives on Jurkat and HT29 cell lines. The study highlighted that modifications in the thiazole ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against these cancer cells .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effects of thiazole-containing compounds against various bacterial strains. The results indicated that specific structural modifications led to increased efficacy, demonstrating the importance of chemical diversity in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
